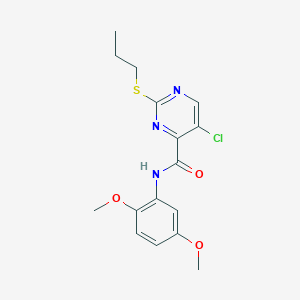

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

This pyrimidine-4-carboxamide derivative features a chloro substituent at position 5, a propylsulfanyl group at position 2, and a carboxamide linkage to a 2,5-dimethoxyphenyl moiety. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, due to their ability to modulate electronic and steric interactions with biological targets. The 2,5-dimethoxyphenyl group enhances solubility via electron-donating methoxy groups, while the propylsulfanyl chain contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

5-chloro-N-(2,5-dimethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-4-7-24-16-18-9-11(17)14(20-16)15(21)19-12-8-10(22-2)5-6-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYBOGUJNPEIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the 2,5-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

Addition of the propylsulfanyl group: This can be introduced via nucleophilic substitution or other suitable methods.

Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.9 g/mol

- IUPAC Name : 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

- CAS Number : 881216-80-4

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. Specifically, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs may lead to reduced tumor growth and proliferation in various cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Inhibition of Kinases

Recent studies have highlighted the compound's potential in inhibiting specific kinases involved in signal transduction pathways. For example, it has been shown to inhibit PfGSK3 and PfPK6 kinases, which are critical in the regulation of various cellular processes including apoptosis and metabolism . This inhibition can lead to therapeutic effects in diseases where these kinases are dysregulated.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Properties

Key analogs are compared below, focusing on substituent effects:

*Calculated based on BH36809’s formula (C₁₅H₁₆ClN₃O₃S) with a propylsulfanyl substitution (+C₁H₂).

Substituent-Driven Property Trends

Phenyl Ring Modifications

- Target vs.

- Target vs.

Sulfanyl Chain Length

- Propylsulfanyl (Target) vs. Ethylsulfanyl (BH36809) : The propyl chain adds ~14 Da to the molecular weight and increases hydrophobic interactions, which may improve target binding but reduce aqueous solubility. Ethyl analogs like BH36809 are more metabolically stable due to shorter aliphatic chains .

Core Pyrimidine Modifications

- Target vs. Compound 4e : Compound 4e’s 2-amino and 4-isopropyl substituents create distinct hydrogen-bonding and steric profiles. Its melting point (186–188°C) suggests higher crystallinity compared to the target compound, which likely has a lower mp due to flexible propylsulfanyl and dimethoxy groups.

Research Findings and Implications

Solubility and Bioavailability

The 2,5-dimethoxyphenyl group in the target compound and BH36809 improves solubility compared to BH36807’s chloro-methoxy analog. However, the propylsulfanyl chain in the target may offset this via increased logP, necessitating formulation optimization for in vivo efficacy .

Binding Affinity and Selectivity

- Electron-Donating vs. Withdrawing Groups : The dimethoxy groups in the target compound likely enhance π-stacking interactions in hydrophobic enzyme pockets, whereas BH36807’s chloro group may favor halogen bonding but reduce solubility .

- Sulfanyl Chain Impact : Propylsulfanyl’s extended length could fill deeper hydrophobic pockets in targets like kinase ATP-binding sites, improving potency over ethyl analogs .

Metabolic Stability

Shorter chains (e.g., ethyl in BH36809) resist oxidative metabolism better than propyl, suggesting the target compound may require structural tweaks (e.g., cyclization) to enhance stability .

Biological Activity

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of derivatives. Pyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

The molecular structure of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is characterized by:

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.9 g/mol

- IUPAC Name : 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN3O3S |

| Molecular Weight | 367.9 g/mol |

| IUPAC Name | 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide |

Anticancer Properties

Research has shown that pyrimidine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures to 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide displayed potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In one experiment, compounds were tested for their half-maximal inhibitory concentration (IC50), revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| 5-chloro... | MCF-7 | TBD |

These results indicate the potential of this compound in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been extensively studied. For example, a related compound exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were measured against various microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These findings suggest that compounds like 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be developed as effective antimicrobial agents.

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vivo studies demonstrated that certain pyrimidines can inhibit the production of pro-inflammatory cytokines in models of inflammation. For instance, a study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated animals compared to controls.

The mechanism by which 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.

- Receptor Interaction : It could interact with specific receptors on cell membranes, modulating signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that help mitigate oxidative stress.

Case Studies and Research Findings

- Anticancer Evaluation : In a study published in Pharmaceutical Research, several pyrimidine derivatives were evaluated for their cytotoxicity against various cancer lines with promising results indicating their potential as anticancer agents .

- Antimicrobial Testing : A comprehensive analysis of antimicrobial activity was conducted where multiple pyrimidine derivatives were tested against a range of pathogens, highlighting the effectiveness of certain modifications on biological activity .

- In Vivo Studies : Research involving animal models has shown that these compounds can significantly reduce inflammation markers and improve outcomes in models of inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.